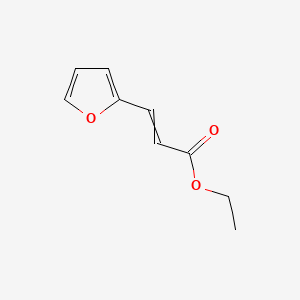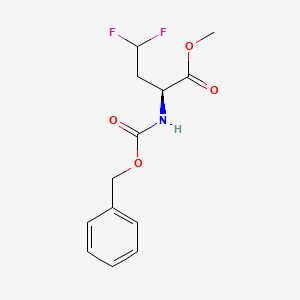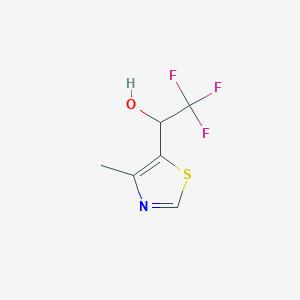
alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol is a chemical compound with the molecular formula C6H6F3NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the trifluoromethyl group in its structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol typically involves the introduction of the trifluoromethyl group into the thiazole ring. One common method is the radical trifluoromethylation of thiazole derivatives. This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反応の分析
Types of Reactions
alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-methyl-alpha-(trifluoromethyl)thiazole-5-carboxylic acid.
Reduction: Formation of 4-methyl-alpha-(trifluoromethyl)thiazole-5-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors .
類似化合物との比較
Similar Compounds
5-Thiazoleethanol, 4-methyl-: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Methyl-5-thiazolecarboxylic acid: Contains a carboxylic acid group instead of the hydroxyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in alpha-(Trifluoromethyl)-4-methylthiazole-5-methanol imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
特性
分子式 |
C6H6F3NOS |
|---|---|
分子量 |
197.18 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C6H6F3NOS/c1-3-4(12-2-10-3)5(11)6(7,8)9/h2,5,11H,1H3 |
InChIキー |
JVXJMZZYDSVHNK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C(C(F)(F)F)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
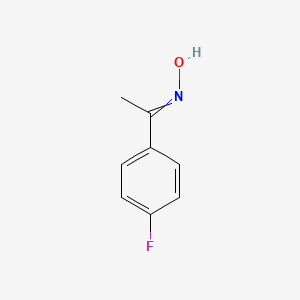
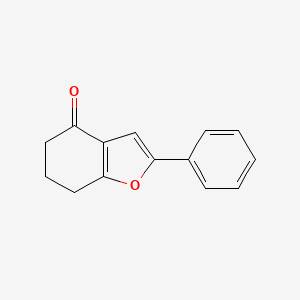

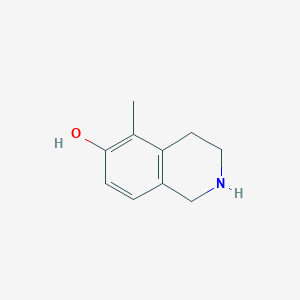



![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8780928.png)

